molecular formula C10H10N4O4 B13875146 N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

Cat. No.: B13875146
M. Wt: 250.21 g/mol
InChI Key: IOKFRBGHLOBMIO-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a nitro-substituted indazole derivative featuring a carboxamide group at position 3, modified with methoxy and methyl substituents on the nitrogen.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide

InChI

InChI=1S/C10H10N4O4/c1-13(18-2)10(15)9-7-5-6(14(16)17)3-4-8(7)11-12-9/h3-5H,1-2H3,(H,11,12)

InChI Key

IOKFRBGHLOBMIO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=NNC2=C1C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthesis of 5-nitro-1H-indazole Core

The indazole ring system is commonly synthesized via nitrosation and ring-closure reactions starting from substituted indoles. According to a study on indazole synthesis, nitrosation of the C3 position of 5-substituted indoles (such as 5-nitro-indole) with sodium nitrite in acidic medium leads to an oxime intermediate. This intermediate undergoes ring-opening and subsequent ring-closure to form the 1H-indazole-3-carboxaldehyde derivative. Control of reaction conditions such as temperature and slow addition of reagents is critical to maximize yield and minimize side reactions like dimer formation (deep red-colored byproducts).

Step Reagents & Conditions Outcome Yield Range
Nitrosation of 5-nitro-indole Sodium nitrite, acid, slow addition, 0 °C Formation of oxime intermediate 40-72%
Ring closure to indazole Water addition, acid medium 1H-indazole-3-carboxaldehyde derivative 40-72%

Conversion to 5-nitro-1H-indazole-3-carboxamide

The aldehyde intermediate is then converted to the carboxamide functionality. This is typically achieved by oxidation or direct amidation using carbonyldiimidazole (CDI) as an activating agent. CDI activates the carboxylic acid or aldehyde intermediate, enabling nucleophilic attack by amines or hydroxylamine derivatives.

Summary of Preparation Method

Stage Reagents/Conditions Notes Yield (%)
5-nitro-indole nitrosation Sodium nitrite, acid, slow addition, 0 °C Avoids dimer formation, controls nucleophile concentration 40-72
Ring closure to indazole Water addition, acid medium Formation of 1H-indazole-3-carboxaldehyde 40-72
Amidation with CDI Carbonyldiimidazole, DMF Activates carboxylic group for amidation Not specified
N-methoxy-N-methylation N,O-dimethylhydroxylamine hydrochloride, DMF, RT Introduces N-methoxy-N-methyl group 75-81

Research Findings and Notes

  • The nitrosation and ring-closure step is sensitive to electronic effects of substituents on the indole ring. Electron-deficient indoles such as 5-nitro-indole generally give better yields than electron-rich analogs.
  • Slow addition of indole to the nitrosating mixture at low temperature (0 °C) helps suppress side reactions and improves yields significantly.
  • The N-methoxy-N-methyl carboxamide formation step benefits from mild reaction conditions to prevent decomposition and maintain high purity.
  • Crystallization from appropriate solvents after reaction completion is important for isolating pure this compound.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole core can bind to enzymes or receptors, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Structural Features :

  • Nitro Group Position : The 5-nitro substitution is common among indazole derivatives (e.g., ), which enhances electrophilicity and may influence binding to biological targets .
  • Carboxamide Modifications: N-Methoxy-N-methyl: Unique to the target compound, this substituent reduces hydrogen-bonding capacity compared to unsubstituted carboxamides but improves lipophilicity. N-Aryl/Chloro Substitutions: Compounds like 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () feature chloro and cyano groups, increasing steric bulk and altering electronic properties .

Molecular Weight and Complexity :

Physicochemical Properties

Melting Points and Stability :

  • In contrast, chloro-substituted carboxamides () show higher melting points (133–183°C), likely due to stronger intermolecular interactions .

Spectral and Analytical Data

  • NMR and MS Profiles :
    • Chloro-carboxamides () show characteristic δ 8.12 ppm peaks for aromatic protons and molecular ions at m/z 403–437 ([M+H]⁺) .
    • The target compound’s N-methoxy-methyl group would likely produce distinct NMR signals (e.g., δ 3.0–3.5 ppm for OCH3 and N-CH3).

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%)
N-Methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide C10H10N4O4 250.2 5-NO2, 3-CON(OMe)Me [Data needed] [Data needed]
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C21H15ClN6O 402.8 5-Cl, 4-cyano, phenyl 133–135 68
5-Nitro-1H-indazole-3-carbaldehyde C8H5N3O3 191.1 5-NO2, 3-CHO 125–127 96
N-[(4-Chlorophenyl)methyl]-N-methyl-3-[(3-methylphenyl)methyl]-6-hydroxy-1H-indazole-5-carboxamide C24H22ClN3O2 419.9 4-Cl, 3-methylbenzyl [Data needed] [Data needed]

Table 2: Functional Group Impact

Functional Group Role in Target Compound Comparison with Analogues
5-Nitro Electron-withdrawing, enhances reactivity Common in anti-proliferative indazoles ()
N-Methoxy-N-methyl carboxamide Reduces polarity, improves stability Contrasts with unsubstituted carboxamides () or morpholine substituents ()
Chloro/Aryl Substituents Not present in target Increase steric bulk and lipophilicity ()

Biological Activity

N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the nitration of an indazole precursor followed by the introduction of a carboxamide group. The process includes:

  • Nitration : The indazole precursor is treated with a mixture of nitric acid and sulfuric acid to yield 5-nitro-1H-indazole.
  • Methylation : The nitro compound is then reacted with methylamine to introduce the N-methyl group.
  • Carboxamide Formation : Finally, a suitable carboxylating agent is used to form the carboxamide group.

These steps can be optimized for high yield and purity through controlled reaction conditions and purification methods such as recrystallization or chromatography .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. The presence of the nitro group is crucial, as it can undergo bioreduction in microbial systems, leading to the generation of reactive intermediates that disrupt cellular functions. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities .

Anticancer Activity

The compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of indazole have been evaluated for their antiproliferative effects against human chronic myeloid leukemia (K562) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition . The mechanism often involves the induction of apoptosis through oxidative stress pathways, facilitated by reactive oxygen species (ROS) generated from the nitro group .

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form an amino group, which may interact with cellular targets, inhibiting key enzymes involved in cell proliferation.
  • Reactive Oxygen Species Generation : The compound's interaction with nitroreductases leads to ROS production, contributing to oxidative stress in target cells .
  • Enzyme Inhibition : It has been identified as an inhibitor of specific kinases, suggesting potential applications in targeted cancer therapies .

Study on Trypanocidal Activity

A recent study explored various nitroindazole derivatives for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that compounds with a nitro group at the 5-position exhibited enhanced trypanocidal activity due to their ability to induce oxidative stress . This highlights the therapeutic potential of indazole derivatives in treating parasitic infections.

Antitumor Activity Evaluation

Another investigation focused on the antitumor properties of indazole derivatives against multiple cancer cell lines. The study revealed that specific modifications in the indazole structure significantly affected their potency, with some compounds demonstrating low nanomolar IC50 values against cancer cells .

Comparative Analysis

The unique structure of this compound allows for comparison with other similar compounds:

Compound NameStructure FeaturesBiological Activity
5-NitroindazoleNitro group at position 5Antimicrobial, anticancer
N-MethylindazoleMethyl substitutionModerate anticancer
5-AminoindazoleAmino group at position 5Reduced toxicity, varied activity

This table illustrates how variations in chemical structure influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methoxy-N-methyl-5-nitro-1H-indazole-3-carboxamide?

  • Methodological Answer :

  • Activation and Coupling : Use activating agents like N-methylimidazole-methanesulfonyl chloride (NMI-MsCl) to generate reactive intermediates. Carboxamide formation typically involves coupling nitro-indazole precursors with methoxy-methylamine derivatives under anhydrous conditions .
  • Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvents: ethanol or methanol) to isolate the product.
  • Characterization : Validate purity via HPLC (>95%) and confirm structure using ¹H/¹³C NMR (e.g., nitro group resonance at δ ~8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions with nitro groups .
  • Storage : Store in airtight containers at 2–8°C, away from reducing agents or heat sources due to nitro group instability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Refine data via SHELXL for small-molecule structures, focusing on anisotropic displacement parameters .
  • Validation : Cross-check with Mercury CSD to analyze packing patterns, hydrogen bonding (e.g., N–H···O interactions), and void spaces. Compare with analogous indazole derivatives (e.g., nitro positioning in related carboxamides) .
  • Twinning Analysis : For low-symmetry crystals, apply SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning .

Q. How can researchers address contradictory pharmacological activity data across studies?

  • Methodological Answer :

  • Comparative SAR : Synthesize analogs (e.g., replacing nitro with cyano or methyl groups) to isolate structural contributors to activity. Test against control compounds (e.g., ND-11503 analogs) to validate target specificity .
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. For example, compare IC₅₀ values in kinase inhibition assays (e.g., PKA) and tumor proliferation models .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify outliers or confounding variables (e.g., solvent effects in bioassays) .

Q. What strategies optimize reaction conditions for synthesizing structurally diverse analogs?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling efficiency. For nitro group stability, avoid protic solvents (e.g., water) during reflux .
  • Catalyst Selection : Use Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents at the indazole 5-position .
  • DOE Optimization : Apply Design of Experiments (DOE) to balance temperature (80–120°C), reaction time (12–48 hr), and stoichiometry (1:1.2 molar ratio of indazole to amine) .

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